2-Bromo-4-fluoro-3-methyl-6-nitroanisole
Description
2-Bromo-4-fluoro-3-methyl-6-nitroanisole is a substituted anisole derivative featuring bromo (Br), fluoro (F), methyl (CH₃), and nitro (NO₂) groups on a methoxybenzene backbone. Its molecular formula is C₈H₇BrFNO₃, with substituents at positions 2 (Br), 4 (F), 3 (CH₃), and 6 (NO₂) relative to the methoxy group at position 1.
Properties
IUPAC Name |
3-bromo-1-fluoro-4-methoxy-2-methyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-4-5(10)3-6(11(12)13)8(14-2)7(4)9/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLMCYGPYKUTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)OC)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-methyl-6-nitroanisole typically involves multiple steps. One common method includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of the bromine atom.
Fluorination: Introduction of the fluorine atom.
Methylation: Addition of the methyl group.
Methoxylation: Introduction of the methoxy group.
Each step requires specific reagents and conditions. For instance, nitration often uses a mixture of concentrated nitric and sulfuric acids, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-3-methyl-6-nitroanisole can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions.
Reduction Reactions: Reduction of the nitro group to an amine.
Oxidation Reactions: Oxidation of the methyl group to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the methyl group results in a carboxylic acid .
Scientific Research Applications
2-Bromo-4-fluoro-3-methyl-6-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-methyl-6-nitroanisole involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (nitro and halogens) and electron-donating groups (methoxy and methyl) on the aromatic ring influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key parameters of 2-bromo-4-fluoro-3-methyl-6-nitroanisole with its analogs:
*Calculated based on analogs.
†Inferred from structurally similar compounds .
Key Observations :
- The methyl group at position 3 in the target compound increases its molecular weight by ~15 g/mol compared to non-methylated analogs.
- Substituent positioning significantly alters electronic properties.
Biological Activity
2-Bromo-4-fluoro-3-methyl-6-nitroanisole (CAS Number: 2187435-02-3) is an organic compound with a unique structural composition that includes bromine, fluorine, methyl, and nitro substituents on an anisole framework. This combination of substituents contributes to its distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biological research.
The molecular formula of this compound is C8H7BrFNO3. Its structure allows for diverse chemical reactions, including substitution, reduction, and oxidation. The presence of electron-withdrawing groups (such as the nitro and halogen atoms) enhances its reactivity, which can influence biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The compound's substituents influence its binding affinity to various enzymes and receptors, potentially modulating biological pathways and eliciting pharmacological effects.
Toxicological Profile
The toxicological data for this compound indicate no significant endocrine-disrupting properties or acute toxicity in standard tests . However, comprehensive toxicological evaluations are necessary to fully understand its safety profile.
Synthesis and Evaluation
In a study focusing on the synthesis of similar nitro-containing compounds, researchers evaluated their biological activities through in vitro assays. These compounds were assessed for their ability to inhibit bacterial growth and demonstrated varying degrees of efficacy against resistant strains of M. tuberculosis . Although direct studies on this compound are scarce, the findings from related compounds provide insights into its potential applications.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds can be beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-4-fluoroaniline | Bromine and fluorine substituents | Antimicrobial activity |
| 4-Bromo-2-fluoronitrobenzene | Lacks methoxy group | Moderate toxicity |
| 4-Fluoro-3-methylphenol | Hydroxyl group instead of nitro | Antioxidant properties |
This table highlights how variations in structure can influence biological activity and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
